N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine
Description
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is a substituted piperazine derivative characterized by an ethyl group attached to the piperazine ring’s nitrogen at position 4 and an ethylamine side chain at position 2 of the ring. Its molecular formula is C₁₀H₂₂N₃, with a molecular weight of 184.30 g/mol. The compound’s structure combines a piperazine core with dual ethyl substituents, influencing its physicochemical properties, such as lipophilicity and basicity, which are critical for interactions with biological targets like neurotransmitter receptors .
Properties
CAS No. |
56925-81-6 |
|---|---|
Molecular Formula |
C10H23N3 |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-ethyl-2-(4-ethylpiperazin-2-yl)ethanamine |
InChI |
InChI=1S/C10H23N3/c1-3-11-6-5-10-9-13(4-2)8-7-12-10/h10-12H,3-9H2,1-2H3 |
InChI Key |
BMYFCBPNQRYHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CN(CCN1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine typically involves the reaction of N-ethylpiperazine with an appropriate alkylating agent. One common method involves the reaction of N-ethylpiperazine with 2-chloroethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours. After the reaction is complete, the product is isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(4-ethylpiperazin-2-yl)acetaldehyde, while reduction may produce N-ethyl-2-(4-ethylpiperazin-2-yl)ethanol.
Scientific Research Applications
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine with key analogs, highlighting structural variations and their implications:
Key Structural and Functional Differences:
Piperazine vs. Piperidine Cores : Piperazine derivatives (e.g., the target compound) exhibit higher basicity due to two nitrogen atoms, enhancing hydrogen-bonding capacity compared to piperidine analogs .
Substituent Effects: Ethyl vs. Aromatic Additions: Methoxyphenyl or bromothiophene groups (e.g., in ) introduce steric bulk and electronic effects, altering receptor selectivity (e.g., σ-1 or serotonin receptors).
Isomerism : The position of substituents on the piperazine ring (1-yl vs. 2-yl) impacts molecular conformation and target engagement .
Research Findings and Pharmacological Implications
Receptor Interactions: Piperazine derivatives with ethyl groups, like the target compound, are hypothesized to interact with dopamine or serotonin receptors due to structural similarity to known ligands (e.g., aripiprazole analogs) . The methoxyphenyl-substituted analog () showed affinity for σ-1 receptors, which modulate stress responses and neurotransmitter release .
Synthetic Utility :
- This compound serves as a precursor for more complex molecules, such as Schiff bases with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
